Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and various mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrido[2,3-d]pyrimidine core with multiple substituents that may influence its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Allylation reactions to introduce the allyl and allylthio groups.
- Carbonylation to incorporate the methoxycarbonyl group.
- Cyclization processes to form the pyrimidine ring structure.
Biological Activity Overview
The biological activities of the compound have been evaluated in various studies, focusing on its potential as an anticancer agent, antibacterial agent, and enzyme inhibitor.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: MDA-MB-468 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: The compound showed a GI50 value of approximately 10 µM in MDA-MB-468 cells, indicating potent growth inhibition. Flow cytometry analyses revealed that the compound induces apoptosis in these cells, with rates comparable to established chemotherapeutics like gefitinib .
2. Antibacterial Activity
The compound has also been assessed for its antibacterial properties:
- Tested Strains: Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
- Findings: It demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive bacteria .
3. Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focus of research:
- Acetylcholinesterase Inhibition: The compound showed promising results as an acetylcholinesterase inhibitor with an IC50 value of 25 µM.
- Urease Inhibition: It also exhibited strong urease inhibitory activity, which is relevant for treating infections caused by Helicobacter pylori.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction: The induction of apoptosis appears to be mediated through mitochondrial pathways involving cytochrome c release and caspase activation.
- Enzyme Interaction: Molecular docking studies suggest that the compound interacts favorably with active sites of acetylcholinesterase and urease, highlighting its potential as a therapeutic agent against neurodegenerative diseases and gastric ulcers.
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical models:
- A study involving MDA-MB-468 cells demonstrated that treatment with the compound led to a significant reduction in tumor volume in xenograft models compared to controls .
- Another investigation highlighted its synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .
Properties
IUPAC Name |
prop-2-enyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-5-11-31-22(29)16-13(3)24-19-18(20(27)26-23(25-19)32-12-6-2)17(16)14-7-9-15(10-8-14)21(28)30-4/h5-10,17H,1-2,11-12H2,3-4H3,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNFDQGECQOHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)C(=O)OC)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.